

L-Psicose: A Functional Food Ingredient for Glycemic Control and Gut Health

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Compound of Interest

Compound Name: *L-Psicose*

Cat. No.: *B122136*

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A Comparative Guide for Researchers and Drug Development Professionals

L-Psicose, a rare sugar also known as D-Allulose, is emerging as a promising functional food ingredient with significant potential in managing metabolic health. Its low caloric value and minimal impact on blood glucose levels have positioned it as a viable alternative to traditional sweeteners. This guide provides an objective comparison of **L-Psicose** with other sweeteners, supported by experimental data, detailed methodologies, and visual representations of its physiological effects.

Performance Comparison: L-Psicose vs. Alternative Sweeteners

L-Psicose has been evaluated in numerous clinical trials, demonstrating its superiority in several key metabolic parameters compared to sucrose, fructose, and other low-calorie sweeteners.

Glycemic and Insulinemic Response

L-Psicose consistently demonstrates a blunted postprandial glucose and insulin response compared to sucrose. A meta-analysis of six clinical trials involving 126 participants with type 2 diabetes showed that supplementation with **L-Psicose** (5 to 25.5 grams daily) significantly reduced the glucose area under the curve (AUC)[1][2]. In a randomized, double-blind, crossover trial, doses of 7.5g and 10g of D-allulose significantly lowered plasma glucose at 30 minutes after a 50g sucrose load in healthy individuals[3]. Another study found that 5g of D-

psicose taken with confections significantly lowered the glycemic response compared to the same foods with D-fructose[4].

Sweetener	Dosage	Subject Population	Change in Postprandia I Glucose	Change in Postprandia I Insulin	Reference
L-Psicose (D-Allulose)	5g	Healthy Subjects	Significantly lower vs. D-fructose	Significantly lower vs. D-fructose	[4]
L-Psicose (D-Allulose)	7.5g & 10g with 50g sucrose	Healthy Subjects	Significantly lower at 30 min vs. placebo	Dose-dependent reduction in insulin excursion	
L-Psicose (D-Allulose)	5-25.5g/day	Type 2 Diabetes	Significant reduction in Glucose AUC	Non-significant reduction in Insulin AUC	
Sucrose	50g	Healthy Subjects	Standard increase	Standard increase	

Caloric Value and Metabolism

Unlike sucrose, which provides approximately 4 kcal/g, **L-Psicose** is minimally metabolized and contributes negligible calories. It is largely absorbed in the small intestine and excreted unchanged in the urine, with a minimal amount reaching the large intestine for fermentation.

Sweetener	Caloric Value (kcal/g)	Primary Metabolic Fate
L-Psicose (D-Allulose)	~0.2 - 0.4	Absorbed and excreted in urine
Sucrose	4	Digested to glucose and fructose, metabolized for energy
Erythritol	~0.24	Primarily absorbed and excreted in urine
Fructose	4	Primarily metabolized in the liver

Impact on Gut Microbiota

L-Psicose has demonstrated a positive influence on the gut microbiome, promoting the growth of beneficial bacteria and the production of short-chain fatty acids (SCFAs), particularly butyrate.

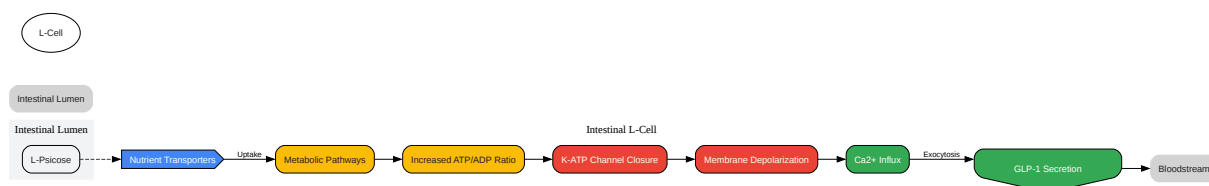
An ex vivo study using human fecal samples from healthy individuals and adults with type 2 diabetes showed that D-allulose significantly increased the abundance of *Anaerostipes hadrus* and an unclassified species of *Lachnospiraceae*, both of which are butyrate producers. In the same study, erythritol also increased butyrate production but influenced different bacterial families (*Eubacteriaceae* and *Barnesiellaceae*).

Sweetener	Effect on Butyrate Production	Key Microbial Changes	Reference
L-Psicose (D-Allulose)	Significant increase	Increased <i>Anaerostipes hadrus</i> and <i>Lachnospiraceae</i>	
Erythritol	Significant increase	Increased <i>Eubacteriaceae</i> and <i>Barnesiellaceae</i>	

Mechanism of Action: GLP-1 Secretion

One of the key mechanisms underlying the beneficial metabolic effects of **L-Psicose** is its ability to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1). GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying.

Animal studies have shown that oral administration of **L-Psicose** potently and selectively stimulates GLP-1 secretion from intestinal L-cells in a dose-dependent manner. This effect is suggested to be mediated through nutrient-sensing receptors on L-cells.



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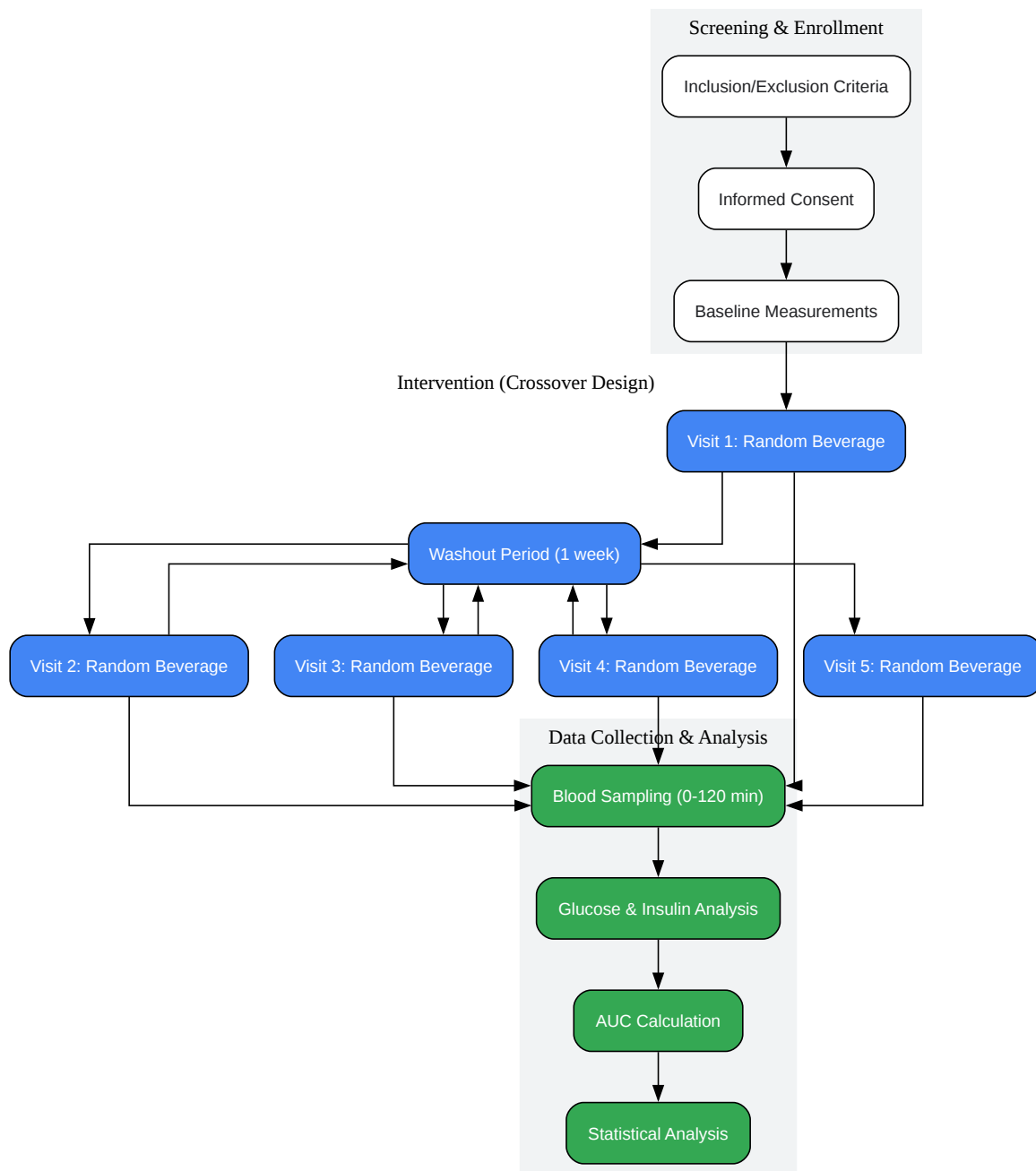
Caption: Proposed mechanism of **L-Psicose**-induced GLP-1 secretion in intestinal L-cells.

Experimental Protocols

Clinical Trial: Glycemic and Insulinemic Response to L-Psicose

This protocol is a representative example based on methodologies from cited clinical trials.

1. Study Design: A randomized, double-blind, placebo-controlled, crossover study.
2. Participants: Healthy adult subjects (n=30), aged 18-60 years, with a BMI of 18.5-29.9 kg/m².
2. Exclusion criteria include diabetes, gastrointestinal diseases, and use of medications affecting glucose metabolism.
3. Intervention: Participants undergo five separate study visits, with a washout period of at least one week between visits. At each visit, following an overnight fast, participants consume one of five test beverages in a randomized order:
 - Control: 50g sucrose in water.
 - Test 1: 50g sucrose + 2.5g **L-Psicose** in water.
 - Test 2: 50g sucrose + 5g **L-Psicose** in water.
 - Test 3: 50g sucrose + 7.5g **L-Psicose** in water.
 - Test 4: 50g sucrose + 10g **L-Psicose** in water.
4. Data Collection: Blood samples are collected at baseline (0 minutes) and at 15, 30, 45, 60, 90, and 120 minutes post-beverage consumption. Plasma glucose is measured using a glucose oxidase method, and plasma insulin is measured by radioimmunoassay (RIA) or ELISA.
5. Statistical Analysis: The incremental area under the curve (iAUC) for glucose and insulin is calculated using the trapezoidal rule. Treatment effects are compared using a mixed-effects model with treatment, period, and sequence as fixed effects and subject as a random effect.



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